molecular formula C9H16O3 B1470496 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid CAS No. 1504717-45-6

2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid

Cat. No.: B1470496
CAS No.: 1504717-45-6
M. Wt: 172.22 g/mol
InChI Key: JGXNEJDTFQOXGG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid is a carboxylic acid derivative with the molecular formula C9H16O3 and a monoisotopic mass of 172.10994 Da . Its structure features a propanoic acid group substituted with geminal dimethyl groups and a tetrahydrofuran (oxolane) ring, a combination that may confer unique steric and electronic properties for investigative chemistry . The compound is identified by the SMILES string CC(C)(CC1CCOC1)C(=O)O and the InChIKey JGXNEJDTFQOXGG-UHFFFAOYSA-N . While the specific biological activity and mechanism of action for this compound are not detailed in the available literature, its structural features are of significant interest. The oxolane ring is a common motif in medicinal chemistry and can influence a molecule's pharmacokinetic properties . Furthermore, structurally related compounds with the oxolane moiety have been cited in patent literature and investigated as intermediates in organic synthesis, suggesting its potential utility as a versatile chemical building block for developing more complex molecules or for materials science applications . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to leverage the provided chemical identifiers for further database searches to explore its potential applications.

Properties

IUPAC Name

2,2-dimethyl-3-(oxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,8(10)11)5-7-3-4-12-6-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXNEJDTFQOXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Data Table: Summary of Key Preparation Parameters

Step Reagents/Materials Catalyst/Conditions Conversion/Selectivity Notes
Condensation (Hydroxypivalaldehyde formation) Isobutyraldehyde, Formaldehyde (37% formalin) DBU (1–3 mol%), 30–50 °C, 35–50 min >99% conversion, >98% selectivity Mild conditions, low catalyst consumption
Removal of unreacted aldehydes Distillation Atmospheric pressure Efficient removal Prepares for crystallization
Crystallization of product Addition of deionized water Cooling to room temperature Formation of white solids Facilitates isolation of intermediate
Oxolane ring introduction Oxolane derivatives or ring-closing reagents Variable, often acid/base catalysis High yield with optimized conditions Preserves oxolane ring integrity
Oxidation to acid Mild oxidants (e.g., KMnO4) Controlled temperature, pH High yield, minimal ring cleavage Final step to target acid

Research Findings and Notes

  • The use of bicyclic amidine catalysts such as DBU represents a significant improvement over traditional amine catalysts, offering better catalyst recyclability and milder reaction conditions.
  • The condensation reaction between isobutyraldehyde and formaldehyde is highly efficient and selective, providing a reliable intermediate for further functionalization.
  • The oxolane ring is sensitive to harsh conditions; thus, synthetic routes preserving this moiety require careful selection of reagents and reaction parameters.
  • Patent literature (e.g., CN102153456B) provides detailed protocols for the condensation step and catalyst preparation, which can be adapted for the synthesis of 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid.
  • No direct, detailed experimental procedures for the final compound’s preparation are publicly available, indicating potential proprietary methods or the need for further research.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan ring can be opened or modified using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxolan derivatives.

Scientific Research Applications

Organic Synthesis

2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

  • Esterification: It can react with alcohols to form esters, which are important intermediates in organic chemistry.
  • Aldol Reactions: The compound can undergo aldol condensation reactions, leading to the formation of larger carbon frameworks that are essential in the synthesis of complex molecules.

Medicinal Chemistry

The compound's ability to modulate biological activity makes it a candidate for medicinal chemistry applications. Its interactions with biological targets can be leveraged in:

  • Drug Development: The oxolane moiety may enhance the bioavailability and pharmacokinetic properties of drug candidates.
  • Biochemical Pathway Studies: Researchers utilize this compound to investigate specific biochemical pathways and enzyme activities due to its potential to act as an inhibitor or modulator.

Materials Science

In materials science, 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid is explored for its potential use in:

  • Polymer Modification: The compound can be incorporated into polymer matrices to improve mechanical properties or thermal stability.
  • Coatings and Adhesives: Its chemical properties may enhance the performance of coatings and adhesives, making them more durable and resistant to environmental factors.

Case Study 1: Drug Development

In a study published by researchers investigating novel anti-inflammatory agents, 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid was synthesized and tested for its ability to inhibit specific inflammatory pathways. The results indicated that modifications of the oxolane ring significantly enhanced the compound's efficacy compared to traditional anti-inflammatory drugs.

Case Study 2: Polymer Science

A research team explored the incorporation of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid into polyurethanes. The study demonstrated that the addition of this compound improved the thermal stability and mechanical strength of the resulting materials, suggesting potential applications in high-performance coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The oxolan ring and the carboxylic acid group play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanoic Acid Derivatives

2,2-Dimethyl-3-(4-nitrophenyl)propanoic Acid
  • Structure : Replaces the oxolane ring with a nitro-substituted phenyl group.
  • Molecular Formula: C₁₁H₁₃NO₄; MW: 223.22 g/mol .
  • The aromatic ring may also improve UV absorption, making it suitable for analytical applications.
3-(1,3-Dioxolan-2-yl)propanoic Acid
  • Structure : Contains a dioxolane ring (5-membered ring with two oxygen atoms) instead of oxolane.
  • Molecular Formula : C₆H₁₀O₄; MW : 146.14 g/mol; Density : 1.222 g/cm³; Boiling Point : 246.1°C .
  • Key Differences: The dioxolane ring increases oxygen content and polarity, likely enhancing water solubility compared to the target compound.
3-(2-Thienyl)propanoic Acid
  • Structure : Substitutes oxolane with a thiophene (sulfur-containing heterocycle).
  • Applications : Used in materials science and catalysis due to thiophene’s conductive properties .
  • Key Differences : The thienyl group introduces π-conjugation and sulfur-based reactivity, differing from the ether-based oxolane.

Functional Group Modifications

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic Acid
  • Structure: Adds an Fmoc-protected amino group to the oxolane-propanoic acid backbone.
  • Applications : Likely used in peptide synthesis as a building block, leveraging the Fmoc group for temporary amine protection .
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic Acid
  • Structure: Features an amino group and methoxy-substituted phenyl ring.
  • Molecular Formula: C₁₂H₁₇NO₄; MW: 239.27 g/mol.

Comparison with NSAID-Related Propanoic Acids

Several non-steroidal anti-inflammatory drugs (NSAIDs) share the propanoic acid core but differ in substituents:

Compound Structure Highlights Molecular Weight (g/mol) Water Solubility (25°C) Key Applications References
Target Compound Oxolane ring, dimethyl groups Not reported Not reported Synthesis intermediate?
Ibuprofen α-Methyl, 4-isobutylphenyl 206.29 21 mg/L Anti-inflammatory
Naproxen Methoxy-naphthyl group 230.26 15.9 mg/L Anti-inflammatory
Fenbufen Biphenyl with ketone 254.28 Not reported Anti-inflammatory

Key Observations :

  • The target compound lacks the aromatic pharmacophores critical for COX inhibition in NSAIDs, suggesting divergent biological roles .
  • Dimethyl and oxolane groups may reduce water solubility compared to NSAIDs, limiting oral bioavailability.

Biological Activity

2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.

Structure and Properties

The compound's structure can be characterized by its molecular formula C8H14O3C_8H_{14}O_3 and its unique oxolane (tetrahydrofuran) ring, which may influence its biological interactions. The presence of the dimethyl group at the 2-position contributes to its steric properties, potentially affecting its binding affinity to biological targets.

1. Antioxidant Activity

Research indicates that derivatives of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (mg/mL)
2,2-Dimethyl-3-(oxolan-3-yl)propanoic acidTBD
Related Oxolane Derivative A0.2068
Related Oxolane Derivative B0.2692

Note: TBD indicates that specific data for this compound is still being researched or not yet published.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation. For instance, it has been hypothesized that the compound could enhance synaptic plasticity and reduce neuronal apoptosis.

3. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, indicating a possible pathway for therapeutic use in inflammatory diseases.

Case Studies

A notable study investigated the effects of a related compound on cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and inflammatory markers when treated with the compound, suggesting a protective effect against oxidative damage.

The proposed mechanisms for the biological activity of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid include:

  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
  • Neuroprotective Mechanism : Modulating signaling pathways involved in neuronal survival and inflammation.

Q & A

Q. Why do computational predictions of logP differ from experimental values?

  • Methodology : Recalculate logP using fragment-based methods (e.g., XLogP3) and validate with shake-flask experiments (octanol-water partitioning). Discrepancies may arise from intramolecular H-bonding in the oxolan ring, altering hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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